molecular formula C61H99N9O14 B1680932 Sdz 280 446 CAS No. 129893-84-1

Sdz 280 446

Cat. No.: B1680932
CAS No.: 129893-84-1
M. Wt: 1182.5 g/mol
InChI Key: UGWMRFXIOXUDPM-XMKIREDBSA-N
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Description

Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10) is a complex macrocyclic peptide featuring ten residues, including non-proteinogenic amino acids and post-translational modifications. Key structural elements include:

  • Bulky tert-butyl (O-t-Bu) and methyl-tyrosine (O-Me-Tyr) modifications: These groups likely influence steric hindrance and solubility.
  • Melle residues: Hypothesized to represent methyl-leucine or similar derivatives, contributing to conformational rigidity.
  • Glycine (Gly7): A flexible residue that may facilitate cyclization.

Properties

IUPAC Name

tert-butyl 2-[(3S,6S,9S,15S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H99N9O14/c1-21-37(9)50-52(73)62-33-45(71)66(16)48(35(5)6)53(74)63-42(31-40-26-28-41(82-20)29-27-40)60(81)83-39(11)55(76)70-30-24-23-25-43(70)56(77)67(17)49(36(7)8)54(75)64-47(34(3)4)58(79)65(15)44(32-46(72)84-61(12,13)14)57(78)69(19)51(38(10)22-2)59(80)68(50)18/h26-29,34-39,42-44,47-51H,21-25,30-33H2,1-20H3,(H,62,73)(H,63,74)(H,64,75)/t37-,38-,39-,42-,43-,44-,47-,48-,49-,50-,51?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMRFXIOXUDPM-XMKIREDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)OC(C)(C)C)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1C)[C@@H](C)CC)C)CC(=O)OC(C)(C)C)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H99N9O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129893-84-1
Record name Sdz 280 446
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129893841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Comparison with Similar Compounds

Key Observations :

  • Melle residues (possibly methyl-leucine derivatives) mirror modifications seen in cyclo-(L-Leu-L-Phe) and cyclo-(L-Leu-L-Tyr) but are more extensive .
  • The glycine residue at position 7 may act as a conformational "hinge," similar to glycine’s role in cyclo-(S-Pro-R-Ala) .
2.2 Bioactivity and Functional Implications
  • Larger macrocycles like Cyclo-(pec1-...-L-hpa10) may exhibit enhanced membrane permeability and target specificity due to increased surface area for interactions.
  • Methylation and tert-butyl groups: These modifications mirror strategies in drug design to improve metabolic stability, as seen in methylated flavonoids like kaempferide .
  • Marine-derived cyclopeptides : Compounds like callysponine (a 1,4-diazepine) from Callyspongia sponges share similar isolation contexts but differ in backbone structure .

Critical Analysis of Evidence

  • Knowledge Gaps: The evidence lacks data on the target compound’s bioactivity, synthetic route, and conformational dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sdz 280 446
Reactant of Route 2
Sdz 280 446

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